

## Discovery and History of the Pyramid™ Platform

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Pyramid   |           |
| Cat. No.:            | B14252579 | Get Quote |

Astex Pharmaceuticals, founded in 1999 by Sir Tom Blundell, Chris Abell, and Harren Jhoti, is widely recognized as a pioneer in the field of FBDD.[1] In fact, scientists at Astex were the first to coin the term "fragment-based drug discovery" in a landmark 2002 publication.[2] The company's proprietary **Pyramid™** platform was developed to systematically and efficiently implement the principles of FBDD, moving away from the brute-force methods of traditional high-throughput screening (HTS).[2][3]

The core philosophy of the **Pyramid™** platform is to start with very small, low-molecular-weight compounds, or "fragments" (typically <300 Da), which, despite their weak binding affinities, can form highly efficient interactions with a biological target.[2] By identifying these initial binding events with high precision, the platform facilitates a more rational, structure-guided process of evolving these fragments into potent and selective drug candidates. This approach is designed to reduce attrition during drug development and generate higher quality leads with optimized pharmacokinetic properties.[2]

Over the years, the **Pyramid™** platform has been instrumental in the discovery of several approved drugs, including:

- Kisqali® (ribociclib): A CDK4/6 inhibitor for breast cancer.[1][4]
- Balversa® (erdafitinib): An FGFR inhibitor for urothelial carcinoma.[1][4]
- Trugap® (capivasertib): A first-in-class AKT inhibitor for breast cancer.[5]
- AT7519: A multi-CDK inhibitor that has been evaluated in clinical trials for various cancers.[6]



# The Pyramid™ Platform: A Technical Overview of the FBDD Workflow

The **Pyramid**<sup>™</sup> platform integrates a suite of biophysical techniques and computational methods to prosecute a target from initial fragment screening to lead optimization. The general workflow is a cyclical process of screening, structural characterization, and chemical elaboration.



Click to download full resolution via product page

Caption: The iterative workflow of the **Pyramid™** fragment-based drug discovery platform.

## **Experimental Protocols**

The **Pyramid**<sup>™</sup> platform relies on a variety of high-sensitivity biophysical techniques to detect the weak binding of fragments to their target proteins. What follows are generalized protocols for the key experimental methodologies employed.

## X-Ray Crystallography for Fragment Screening

X-ray crystallography is a cornerstone of the **Pyramid™** platform, providing high-resolution structural information of fragment-protein interactions that guides the drug design process.

#### Methodology:

 Protein Crystallization: The target protein is expressed, purified, and crystallized to produce well-ordered crystals that diffract to high resolution (<2.5 Å).</li>

## Foundational & Exploratory





- Fragment Soaking or Co-crystallization:
  - Soaking: Crystals are transferred to a solution containing a high concentration of the fragment (or a cocktail of fragments) and a cryoprotectant. The fragments diffuse into the crystal lattice and bind to the protein.
  - Co-crystallization: The protein and fragment are mixed prior to crystallization, allowing the complex to form in solution before the crystal lattice is formed.
- X-ray Diffraction Data Collection: The crystals are flash-cooled in liquid nitrogen and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
- Structure Determination and Analysis: The diffraction data is processed to generate an electron density map. The structure of the protein-fragment complex is then built into this map and refined. Difference maps (Fo-Fc) are used to unambiguously identify the bound fragment and its binding pose.[7]





Click to download full resolution via product page

Caption: Workflow for X-ray crystallography-based fragment screening.

## **NMR Spectroscopy for Fragment Screening**

NMR spectroscopy is a powerful solution-phase technique for identifying and characterizing fragment binding, particularly for targets that are difficult to crystallize.

#### Methodology:

- Sample Preparation:
  - Protein-observed NMR: Requires isotopically labeled (15N, 13C) protein. The protein is prepared in a suitable buffer, and a reference spectrum (e.g., 1H-15N HSQC) is acquired.



 Ligand-observed NMR: Uses unlabeled protein and fragments. Fragments are often screened in cocktails.

#### Screening:

- Protein-observed: Fragments are added to the labeled protein sample, and changes in the protein's spectrum are monitored. Chemical shift perturbations (CSPs) indicate binding and can map the binding site.
- Ligand-observed: Techniques like Saturation Transfer Difference (STD) NMR or Water-LOGSY are used. These experiments selectively detect signals from fragments that have bound to the protein.
- Hit Validation and Affinity Determination: Hits are confirmed by re-screening individual compounds. Binding affinities (Kd) can be estimated by titrating the fragment into the protein sample and monitoring the changes in the NMR signal.[8][9]

# **Cryo-Electron Microscopy (Cryo-EM) for Fragment Screening**

Astex has been a pioneer in adapting cryo-EM for FBDD, particularly for large proteins and complexes that are intractable to X-ray crystallography and NMR.[10][11][12][13]

#### Methodology:

- Sample Preparation: The purified protein-fragment complex is applied to a cryo-EM grid,
  which is then rapidly plunge-frozen in liquid ethane to vitrify the sample.
- Data Collection: The frozen grid is imaged in a transmission electron microscope, and a large dataset of particle images is collected.
- Image Processing and 3D Reconstruction: The particle images are processed to generate a high-resolution 3D reconstruction of the protein-fragment complex.
- Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map, allowing for the visualization of the fragment's binding mode.



## Quantitative Data from Pyramid™ Platform Success **Stories**

The success of the **Pyramid™** platform is best illustrated by the progression of weakly binding fragments to potent, clinically approved drugs. The following tables summarize key quantitative data from the discovery of several notable drugs.

Table 1: Discovery of AT7519 (CDK Inhibitor)

| Compound          | Structure | CDK2 IC50 (nM) | Ligand Efficiency<br>(LE) |
|-------------------|-----------|----------------|---------------------------|
| Indazole Fragment | >100,000  | 0.49           |                           |
| Intermediate      | 1,000     | 0.38           |                           |
| AT7519            | 47        | 0.35           | -                         |

Data sourced from Wyatt et al., J Med Chem, 2008.

Table 2: Discovery of Capivasertib (AKT Inhibitor)

| Compound             | Structure | AKT1 IC50 (nM)                                            | Notes |
|----------------------|-----------|-----------------------------------------------------------|-------|
| 7-Azaindole Fragment | ~250,000  | Initial fragment hit identified through screening.        |       |
| Intermediate Series  | 100-1,000 | Optimization of the fragment hit led to improved potency. |       |
| Capivasertib         | ~10       | Potent and selective AKT inhibitor.                       | -     |

Data derived from descriptions in various publications.[14][15]



# Signaling Pathways Targeted by Pyramid™-Discovered Drugs

The drugs discovered through the  $\mathbf{Pyramid}^{\mathsf{TM}}$  platform target key signaling pathways implicated in cancer.

## CDK4/6 Pathway and Ribociclib

Ribociclib is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Ribociclib restores cell cycle control by blocking the phosphorylation of the retinoblastoma protein (Rb).[16][17]





Click to download full resolution via product page

Caption: Inhibition of the CDK4/6 pathway by Ribociclib, preventing cell cycle progression.



## PI3K/AKT/mTOR Pathway and Capivasertib

Capivasertib is a potent inhibitor of the AKT protein kinase, a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, promoting cell survival and proliferation. Capivasertib blocks the downstream signaling from AKT, thereby inducing apoptosis in cancer cells.[5][18][19][20][21]



Click to download full resolution via product page



Caption: Capivasertib inhibits the PI3K/AKT/mTOR signaling pathway by targeting AKT.

## **FGFR Signaling Pathway and Erdafitinib**

Erdafitinib is an inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling, due to mutations or amplifications, can drive the growth of various cancers. Erdafitinib binds to the ATP-binding pocket of FGFRs, inhibiting their kinase activity and blocking downstream signaling pathways such as the RAS-MAPK pathway.[2][22][23][24][25]





Click to download full resolution via product page

Caption: Erdafitinib blocks the FGFR signaling cascade, inhibiting cancer cell proliferation.



This technical guide provides a comprehensive overview of the **Pyramid™** platform, from its historical development to its practical application in discovering novel therapeutics. The integration of advanced biophysical techniques, structural biology, and computational chemistry has established the **Pyramid™** platform as a powerful engine for modern drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. Pyramid™ Discovery Platform Astex [astx.com]
- 4. investeurope.eu [investeurope.eu]
- 5. researchgate.net [researchgate.net]
- 6. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. renafobis.fr [renafobis.fr]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Fragment-Based Drug Discovery Using NMR Spectroscopy PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-based drug discovery using cryo-EM PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fragment-based drug discovery using cryo-EM IMpaCT [itqb.unl.pt]
- 13. Fragment Based Drug Discovery- Cryo EM Membrane Protein [thermofisher.com]
- 14. icr.ac.uk [icr.ac.uk]
- 15. labiotech.eu [labiotech.eu]
- 16. CDK4 and CDK6 kinases: from basic science to cancer therapy PMC [pmc.ncbi.nlm.nih.gov]







- 17. Discovery and development of novel therapies in advanced breast cancer: rapid development of ribociclib PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The Fibroblast Growth Factor signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Discovery and History of the Pyramid™ Platform]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14252579#discovery-and-history-of-pyramid-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com